molecular formula C5H3F6IO2 B093509 Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate CAS No. 17308-98-4

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

Cat. No. B093509
CAS RN: 17308-98-4
M. Wt: 335.97 g/mol
InChI Key: OJFUSWTXXSSTME-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a chemical compound that has gained significant attention in scientific research. It is a fluorinated organic compound that contains an iodine atom, which makes it useful in various applications.

Mechanism Of Action

The mechanism of action of Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is not well understood. However, it is believed that the compound reacts with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. This can result in various biological effects, including changes in gene expression, protein synthesis, and cell signaling.

Biochemical And Physiological Effects

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial properties, inhibiting the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models. Additionally, it has been reported to have anticancer properties, inhibiting the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly reactive, making it useful in various chemical reactions. However, it has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the use of Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate in scientific research. One area of interest is the development of new fluorinated compounds for use in drug discovery. Another area of interest is the use of the compound in imaging studies, particularly in the development of new radiolabeled compounds for PET and SPECT imaging. Additionally, the compound may have potential applications in the development of new materials, such as fluorinated polymers and surfactants.
Conclusion:
In conclusion, Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate is a fluorinated organic compound that has various scientific research applications. Its synthesis method is straightforward, and it has several advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects, and there are several future directions for its use in scientific research.

Synthesis Methods

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate can be synthesized by reacting 2,2,3,3,4,4-hexafluorobutanoic acid with iodine and methanol. The reaction takes place in the presence of a catalyst such as trifluoroacetic acid. The yield of the compound is high, and the purity can be improved by recrystallization.

Scientific Research Applications

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate has various scientific research applications. It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used in the synthesis of radiolabeled compounds for imaging studies. Additionally, it has been used as a precursor for the preparation of fluorinated surfactants and polymers.

properties

CAS RN

17308-98-4

Product Name

Methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

Molecular Formula

C5H3F6IO2

Molecular Weight

335.97 g/mol

IUPAC Name

methyl 2,2,3,3,4,4-hexafluoro-4-iodobutanoate

InChI

InChI=1S/C5H3F6IO2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3

InChI Key

OJFUSWTXXSSTME-UHFFFAOYSA-N

SMILES

COC(=O)C(C(C(F)(F)I)(F)F)(F)F

Canonical SMILES

COC(=O)C(C(C(F)(F)I)(F)F)(F)F

synonyms

2,2,3,3,4,4-Hexafluoro-4-iodobutyric acid methyl ester

Origin of Product

United States

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